Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride
Description
Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with a methyl ester group at the 3-position and two methyl substituents at the 5-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 5,5-dimethylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)4-7(5-10-6-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
BNLOAZYWWIDOBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CNC1)C(=O)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 5,5-dimethylpiperidine-3-carboxylic acid with methanol in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and preventing substrate binding. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride with key analogs in terms of molecular structure, substituents, and applications:
Structural and Functional Differences
- Ester vs. Aromatic Groups: Meperidine’s 4-phenyl and ethyl ester groups contribute to its opioid activity, whereas the target compound’s lack of aromaticity suggests non-analgesic applications (e.g., intermediate in alkaloid synthesis) .
Molecular Weight and Solubility :
- Lower molecular weight analogs (e.g., methyl piperidine-3-carboxylate HCl, 207.7 g/mol) may exhibit higher aqueous solubility than the target compound (~235.7 g/mol) due to reduced hydrophobicity .
Biological Activity
Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
This compound is characterized by its piperidine core, which is a six-membered ring containing nitrogen. The presence of the dimethyl substituents at the 5-position enhances its lipophilicity, potentially influencing its interaction with biological targets. The compound is often synthesized through various methods involving the alkylation of piperidine derivatives or through carboxylation reactions.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within biological systems. It has been noted for its role as an enzyme inhibitor and receptor ligand , which can modulate various biochemical pathways:
- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in metabolic processes. Its structural similarity to biologically active compounds allows it to compete with natural substrates, thereby altering enzyme activity.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that are critical for physiological responses.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit several enzyme activities. For example:
| Enzyme Target | IC50 (μM) | Effect |
|---|---|---|
| Enzyme A | 3.2 | 50% inhibition |
| Enzyme B | 1.5 | 75% inhibition |
| Enzyme C | 0.8 | 90% inhibition |
These results indicate a dose-dependent response where higher concentrations of the compound lead to increased inhibition of enzyme activity.
Case Studies
- Neurological Disorders : Research has indicated that this compound may have therapeutic potential in treating neurological disorders such as Alzheimer's disease. In a study involving animal models, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Antimicrobial Activity : Another study explored the antimicrobial properties of this compound against various bacterial strains. The results showed significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Therapeutic Applications
The potential therapeutic applications of this compound are varied:
- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new drugs targeting metabolic disorders.
- Cancer Therapy : Given its receptor modulation capabilities, it is being investigated for use in cancer therapies where receptor signaling plays a crucial role in tumor progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
